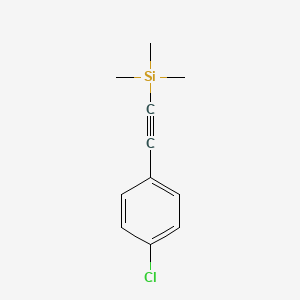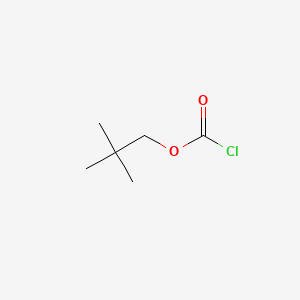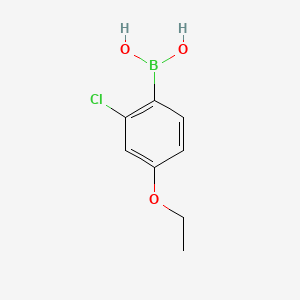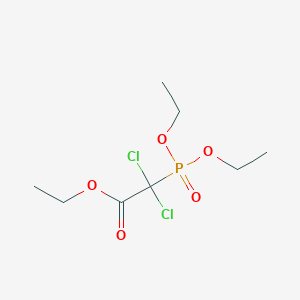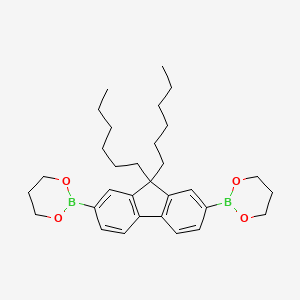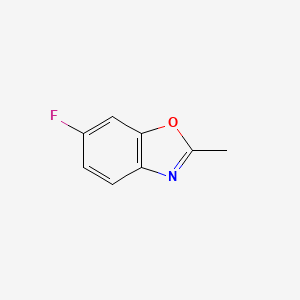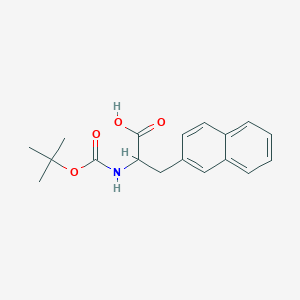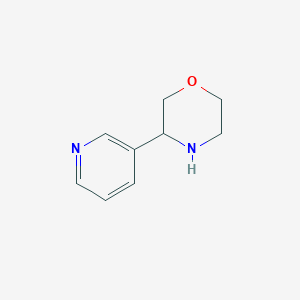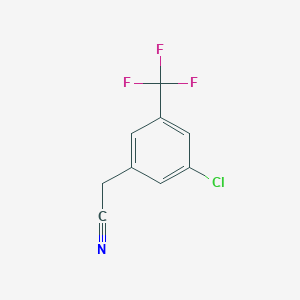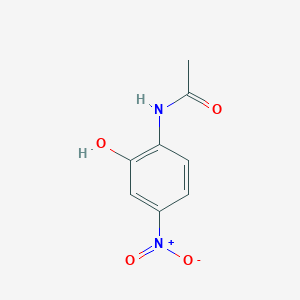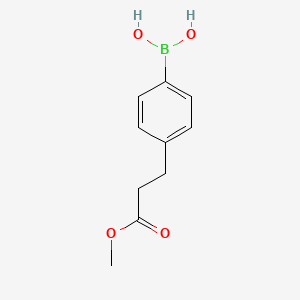
莨菪碱异丁酸酯
描述
Tropine isobutyrate is a tropane alkaloid derivative, characterized by the presence of a tropane ring system Tropane alkaloids are naturally occurring compounds found in various plant species, particularly within the Solanaceae family
科学研究应用
Chemistry: Used as a precursor in the synthesis of other tropane alkaloid derivatives.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anticholinergic agent, similar to other tropane alkaloids like atropine and scopolamine.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Target of Action
Tropine isobutyrate, also known as Iisobutyroyl tropine, is a tropane alkaloid. Tropane alkaloids are known to target muscarinic receptors, which play a crucial role in the nervous system . These receptors are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Tropine isobutyrate acts as a competitive, reversible antagonist of muscarinic receptors . This means that it binds to these receptors, blocking the effects of acetylcholine and other choline esters . By doing so, Tropine isobutyrate can influence various physiological processes controlled by these receptors.
Biochemical Pathways
The biosynthesis of tropane alkaloids like Tropine isobutyrate involves several biochemical pathways. It begins with the amino acids ornithine or arginine and their intermediate putrescine, continuing to the common N-methyl-Δ1-pyrrolinium cation precursor of all tropane alkaloids . The tropane ring system is then formed, which is a key structural feature of Tropine isobutyrate .
Pharmacokinetics
The pharmacokinetics of tropane alkaloids like Tropine isobutyrate involve their absorption, distribution, metabolism, and excretion (ADME). Atropine, a related tropane alkaloid, has been shown to be metabolized by enzymatic hydrolysis in the liver, with its major metabolites being noratropine, atropin-n-oxide, tropine, and tropic acid . The metabolism of atropine is inhibited by organophosphate pesticides .
Result of Action
The molecular and cellular effects of Tropine isobutyrate’s action are likely to be similar to those of other tropane alkaloids. For instance, atropine, a related compound, is known to cause effects such as pupil dilation, decreased saliva production, and increased heart rate . .
Action Environment
The action, efficacy, and stability of Tropine isobutyrate can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the biosynthesis of tropane alkaloids . Additionally, factors such as pH and temperature can influence the stability and activity of Tropine isobutyrate.
生化分析
Biochemical Properties
Tropine isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes involved in the metabolism of tropane alkaloids is tropinone reductase, which catalyzes the reduction of tropinone to tropine. Tropine isobutyrate interacts with this enzyme, influencing its activity and the overall metabolic pathway of tropane alkaloids . Additionally, tropine isobutyrate may interact with other biomolecules such as cytochrome P450 enzymes, which are involved in the oxidative metabolism of various compounds .
Cellular Effects
Tropine isobutyrate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, tropine isobutyrate can modulate the activity of acetylcholine receptors, leading to changes in cell signaling and neurotransmission . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of tropine isobutyrate involves several key interactions at the molecular level. Tropine isobutyrate binds to specific receptors and enzymes, modulating their activity. For instance, it can inhibit or activate enzymes such as tropinone reductase and cytochrome P450, leading to changes in the metabolic pathways of tropane alkaloids . Additionally, tropine isobutyrate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tropine isobutyrate can change over time. The stability and degradation of tropine isobutyrate are important factors that influence its long-term effects on cellular function. Studies have shown that tropine isobutyrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to tropine isobutyrate in in vitro and in vivo studies has demonstrated its potential to modulate cellular function and metabolism over extended periods .
Dosage Effects in Animal Models
The effects of tropine isobutyrate vary with different dosages in animal models. At low doses, tropine isobutyrate may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as respiratory depression and changes in cardiovascular function . Threshold effects have been observed, indicating that there is a specific dosage range within which tropine isobutyrate exerts its pharmacological effects without causing significant toxicity .
Metabolic Pathways
Tropine isobutyrate is involved in several metabolic pathways, including the biosynthesis and degradation of tropane alkaloids. It interacts with enzymes such as tropinone reductase and cytochrome P450, which play critical roles in the metabolism of tropane alkaloids . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of tropine isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. Tropine isobutyrate can be transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of tropine isobutyrate within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of tropine isobutyrate is an important factor that influences its activity and function. Tropine isobutyrate can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications play critical roles in directing tropine isobutyrate to these compartments, thereby influencing its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tropine isobutyrate typically involves the esterification of tropine with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: Industrial production of tropine isobutyrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: Tropine isobutyrate undergoes various chemical reactions, including:
Oxidation: Tropine isobutyrate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert tropine isobutyrate to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the isobutyric acid moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of tropinone or tropic acid derivatives.
Reduction: Formation of tropine alcohols or amines.
Substitution: Formation of various tropine esters or amides.
相似化合物的比较
Tropine: The parent compound of tropine isobutyrate, known for its anticholinergic properties.
Tropine acetate: Another ester derivative of tropine, used for similar pharmacological purposes.
Tropinone: An oxidized form of tropine, used as an intermediate in the synthesis of other tropane alkaloids.
Scopolamine: A well-known tropane alkaloid with potent anticholinergic effects.
Uniqueness: Tropine isobutyrate is unique due to its specific esterification with isobutyric acid, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other tropane derivatives. Its specific interactions with biological targets and potential therapeutic applications make it a compound of interest in scientific research.
属性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAINLAXRDPKCOO-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197813 | |
| Record name | Tropine isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-80-7 | |
| Record name | Tropine isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropine isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


